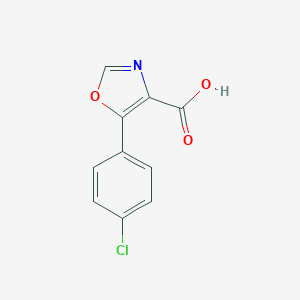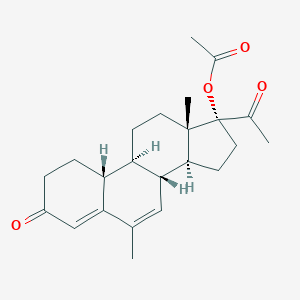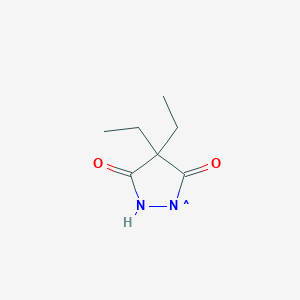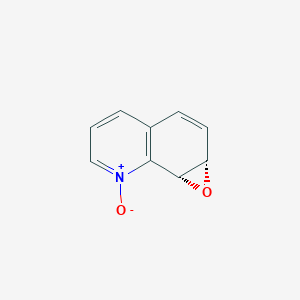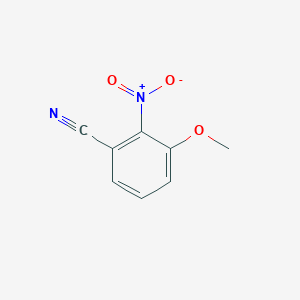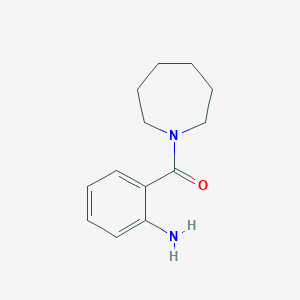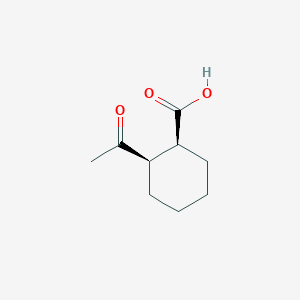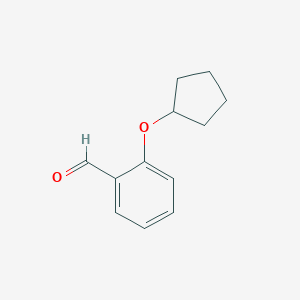
2-Cyclopentyloxy-benzaldehyde
Descripción general
Descripción
2-Cyclopentyloxy-benzaldehyde is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Cyclopentyloxy-benzaldehyde is 1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
2-Cyclopentyloxy-benzaldehyde is a liquid at room temperature . It has a molecular weight of 190.24 . .
Aplicaciones Científicas De Investigación
- Application : 2-Cyclopentyloxy-benzaldehyde is a chemical compound used in various organic synthesis processes .
- Methods of Application : The specific methods of application can vary depending on the synthesis process. However, the compound is typically used in its liquid form .
- Application : The compound has been used in the synthesis of natural benzaldehyde from trans-cinnamaldehyde .
- Methods of Application : Several green chemical routes were compared, including (H2O/OH-), (H2O/OH-/H2O2), and (H2O, cellulose-based heterogeneous catalyst/OH-) .
- Results or Outcomes : The first and third systems showed remarkable conversion. The best yields were obtained using the first simple route with a nearly 80% conversion and a 43% selectivity .
- Application : The compound has been used in the synthesis of 2-hydroxy-1,2-diphenylethanone (benzoin) in water .
- Methods of Application : 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) was used as a catalyst for the benzoin condensation reactions .
- Results or Outcomes : HP-β-CD exhibited the highest yield in the benzoin condensation reactions and could be recycled several times with little loss of activity .
Scientific Field: Organic Chemistry
Scientific Field: Green Chemistry
Scientific Field: Supramolecular Catalysis
- Application : This compound is used in various organic synthesis processes .
- Methods of Application : The specific methods of application can vary depending on the synthesis process. However, the compound is typically used in its liquid form .
- Application : It has been used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
- Application : Benzaldehyde, which can be synthesized from 2-Cyclopentyloxy-benzaldehyde, is an important intermediate in the synthesis of many medicinal compounds .
- Methods of Application : The specific methods of application can vary depending on the medicinal compound being synthesized .
- Results or Outcomes : The outcomes can vary widely depending on the specific medicinal compound being synthesized .
Scientific Field: Organic Synthesis
Scientific Field: Organic Chemistry
Scientific Field: Pharmaceutics
- Application : This compound is used in the synthesis of various materials .
- Methods of Application : The specific methods of application can vary depending on the material being synthesized .
- Results or Outcomes : The outcomes can vary widely depending on the specific material being synthesized .
- Application : It has been used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
- Application : Benzaldehyde, which can be synthesized from 2-Cyclopentyloxy-benzaldehyde, is an important intermediate in the synthesis of many medicinal compounds .
- Methods of Application : The specific methods of application can vary depending on the medicinal compound being synthesized .
- Results or Outcomes : The outcomes can vary widely depending on the specific medicinal compound being synthesized .
Scientific Field: Material Science
Scientific Field: Chemical Synthesis
Scientific Field: Drug Design
Safety And Hazards
The safety data sheet for 2-Cyclopentyloxy-benzaldehyde indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Propiedades
IUPAC Name |
2-cyclopentyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTDHKYNVLTLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390007 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyloxy-benzaldehyde | |
CAS RN |
145742-38-7 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopentyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

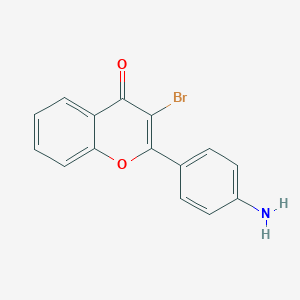
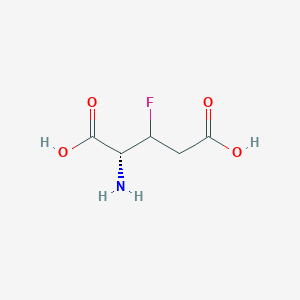
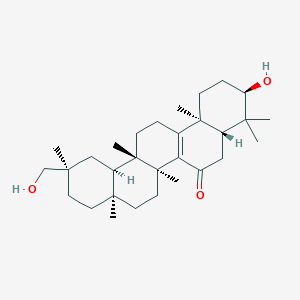
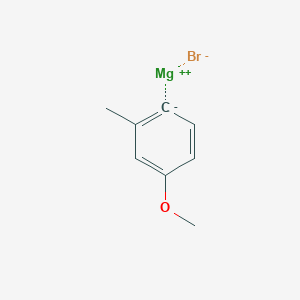
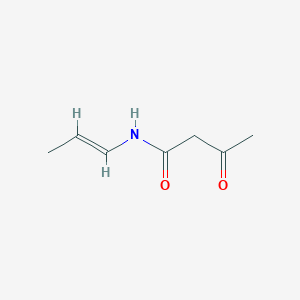
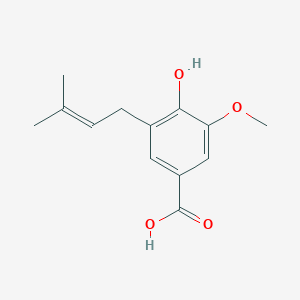
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
